molecular formula C18H26N2O5S B2726095 N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 2320684-92-0

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2726095
CAS No.: 2320684-92-0
M. Wt: 382.48
InChI Key: SZISAUAYNLYJAJ-UHFFFAOYSA-N
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Description

N1-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is an oxalamide derivative characterized by a thiopyran ring substituted with a 2-hydroxyethoxy group and a methylene-linked N2-(2-methoxy-5-methylphenyl) moiety. The thiopyran scaffold introduces sulfur-based stereoelectronic effects, while the 2-hydroxyethoxy group enhances hydrophilicity compared to purely aromatic or alkyl substituents.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-13-3-4-15(24-2)14(11-13)20-17(23)16(22)19-12-18(25-8-7-21)5-9-26-10-6-18/h3-4,11,21H,5-10,12H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZISAUAYNLYJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a complex organic compound classified as an oxalamide. This compound is notable for its unique structural features, including a tetrahydrothiopyran moiety and various functional groups that contribute to its biological activity. The exploration of its pharmacological properties and potential therapeutic applications is of significant interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O4SC_{18}H_{26}N_{2}O_{4}S, with a molecular weight of approximately 366.5 g/mol. The compound's structure features:

  • Tetrahydrothiopyran ring : Contributes to the compound's unique reactivity and interaction with biological systems.
  • Hydroxyethoxy group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Oxalamide moiety : Imparts characteristics typical of amides, such as potential enzyme inhibition properties.

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems. Compounds with similar structures have been shown to exhibit significant biological activities, including antimicrobial and anti-inflammatory effects .

Pharmacological Studies

Research indicates that derivatives of oxalamides, particularly those incorporating thiopyran rings, may possess enhanced pharmacological properties. For instance, studies on related compounds have demonstrated:

  • Antimicrobial activity : Certain oxalamides have been shown to be effective against pathogens such as Haemophilus influenzae and Moraxella catarrhalis .
  • Enzyme inhibition : Compounds similar in structure have been explored for their ability to inhibit specific enzymes involved in disease processes.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of oxazolidinone derivatives, which include structural elements similar to those found in this compound, found that these compounds exhibited potent activity against respiratory tract infection pathogens. This suggests potential for further investigation into the antimicrobial properties of this oxalamide .

Study 2: Inhibition of Enzymatic Activity

Research has focused on the inhibition of specific enzymes by oxalamide derivatives. For example, compounds with a tetrahydrothiopyran structure were assessed for their ability to inhibit enzymes linked to inflammatory pathways. The results indicated a promising profile for further development in therapeutic contexts .

Data Table: Comparison of Structural Characteristics

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
This compoundC18H26N2O4S366.5Hydroxyethoxy, Tetrahydrothiopyran, Oxalamide
Related Oxazolidinone DerivativeC16H20F2N2O4S374.4Amine, Oxazolidinone

Comparison with Similar Compounds

Key Observations :

  • Thiopyran vs. Aromatic Cores : The thiopyran ring in the target compound may confer distinct conformational rigidity and solubility profiles compared to benzene or pyridine rings in analogs .
  • Hydrophilicity : The 2-hydroxyethoxy group enhances water solubility relative to methoxy or methylthio groups in compounds like N2-(2-(methylthio)phenyl) derivatives .

Analytical Characterization

  • All compounds, including the target, rely on 1H/13C NMR and mass spectrometry (MS) for structural validation . The thiopyran ring’s stereochemistry may necessitate advanced techniques like X-ray crystallography or 2D NMR for full elucidation.

Preparation Methods

The tetrahydro-2H-thiopyran ring serves as the structural backbone. A widely cited method involves the hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran derivatives. As described in patent CA1230125A, this process employs nickel or platinum catalysts under hydrogen gas (1–10 atm) at 50–100°C. The reaction typically achieves >85% conversion, with the formyl group retained for subsequent functionalization.

Key Reaction Conditions :

Parameter Value Source
Catalyst Raney Nickel (5–10 wt%)
Temperature 80°C
Reaction Time 6–8 hours
Solvent Ethanol or Tetrahydrofuran

Alternative routes include cyclization of bis(β-formylethyl) sulfides using acidic catalysts (e.g., p-toluenesulfonic acid) at reflux. This method avoids high-pressure hydrogenation but requires careful control of stoichiometry to prevent oligomerization.

Introduction of the 2-Hydroxyethoxy Group

Functionalization of the thiopyran core at the 4-position with a 2-hydroxyethoxy group is achieved via nucleophilic substitution. A modified Williamson ether synthesis is employed, where the thiopyran intermediate is reacted with 2-chloroethanol or ethylene glycol derivatives.

Example Protocol :

  • Activation : Treat 4-chloromethyltetrahydro-2H-thiopyran with sodium hydride (1.2 eq) in anhydrous THF at 0°C.
  • Etherification : Add 2-hydroxyethyl bromide (1.5 eq) dropwise, then warm to 25°C and stir for 12 hours.
  • Workup : Quench with aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield Optimization :

Parameter Effect on Yield Source
Excess Nucleophile Increases to 78% (1.5 eq)
Solvent Polarity Higher polarity improves rate
Temperature 25°C optimal

Oxalamide Formation

The oxalamide moiety is constructed by reacting oxalyl chloride with primary amines. This step is critical for introducing the N-(2-methoxy-5-methylphenyl) group.

Two-Stage Process :

  • Preparation of Oxalyl Chloride Intermediate :
    • Add oxalyl chloride (2.2 eq) dropwise to a solution of 2-methoxy-5-methylaniline in dichloromethane at −10°C.
    • Stir for 2 hours, then evaporate under vacuum to obtain the bis(acyl chloride).
  • Amidation with Thiopyran-Methylamine :
    • Combine the bis(acyl chloride) with 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-ylmethanamine (1.0 eq) in DMF.
    • Add triethylamine (3.0 eq) as a base and stir at 25°C for 24 hours.
    • Isolate the product via precipitation in ice water (yield: 72–79%).

Side Reactions : Competitive formation of mono-amide byproducts is mitigated by using excess oxalyl chloride and controlled stoichiometry.

Coupling and Final Assembly

The thiopyran and phenyl oxalamide segments are coupled using carbodiimide-based reagents. A representative method adapted from Vulcanchem’s protocols involves:

  • Activation : Treat the oxalamide-thiopyran intermediate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in DMF.
  • Coupling : Add 2-methoxy-5-methylaniline (1.2 eq) and stir at 25°C for 48 hours.
  • Purification : Chromatography on silica gel (eluent: CH2Cl2/MeOH 9:1) yields the final product (65–70%).

Critical Parameters :

Factor Optimal Condition Source
Coupling Agent EDC/HOBt
Reaction Time 48 hours
Solvent Anhydrous DMF

Purification and Characterization

Final purification employs recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient). Structural validation is performed via:

  • 1H NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 4.2–4.5 ppm (methylene adjacent to oxalamide), and δ 3.3–3.7 ppm (thiopyran ring protons).
  • Mass Spectrometry : ESI-MS m/z calculated for C21H29N2O5S: 445.18; observed: 445.2.

Industrial-Scale Considerations

Large-scale production (≥1 kg) necessitates:

  • Continuous Flow Reactors : For thiopyran hydrogenation to improve safety and yield.
  • Catalyst Recycling : Nickel catalysts from hydrogenation steps are recovered via filtration and reused.
  • Process Analytics : In-line FTIR monitors amidation progress, reducing batch failures.

Q & A

Q. How to mitigate side reactions during large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use inline FT-IR to monitor reaction progression.
  • Catalyst Optimization : Screen heterogeneous catalysts (e.g., Pd/C) to reduce byproducts.
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, stirring rate, and reagent stoichiometry.

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